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molecular formula C10H17N B8756672 3-Cycloheptylpropanenitrile CAS No. 4448-80-0

3-Cycloheptylpropanenitrile

Cat. No. B8756672
M. Wt: 151.25 g/mol
InChI Key: MHLIWISGWFMRES-UHFFFAOYSA-N
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Patent
US05008265

Procedure details

3-Cycloheptylpropionitrile is prepared in this example according to the procedure of Example 1 using a solution of 2-bromocycloheptane (25.57 g; 144.38 mmole); Bu3SnH (50.42 g; 173.26 mmole), acrylonitrile (15.32 g; 288.77 mmole), and AIBN (1.13 g) in toluene (300 ml). Yield is 16 g; mp oil.
Quantity
25.57 g
Type
reactant
Reaction Step One
Quantity
50.42 g
Type
reactant
Reaction Step Two
Quantity
15.32 g
Type
reactant
Reaction Step Three
Name
Quantity
1.13 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.CCCC[SnH](CCCC)CCCC.[C:22](#[N:25])[CH:23]=[CH2:24].CC(N=NC(C#N)(C)C)(C#N)C>C1(C)C=CC=CC=1>[CH:2]1([CH2:24][CH2:23][C:22]#[N:25])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
25.57 g
Type
reactant
Smiles
BrC1CCCCCC1
Step Two
Name
Quantity
50.42 g
Type
reactant
Smiles
CCCC[SnH](CCCC)CCCC
Step Three
Name
Quantity
15.32 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
1.13 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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